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Compound of Interest

Compound Name: Lapdap

Cat. No.: B1244401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profile of Lapdap (a fixed-dose

combination of chlorproguanil and dapsone) with other key antimalarial drugs. The content is

supported by experimental data to offer insights into its efficacy and limitations in the context of

growing antimalarial resistance.

Lapdap was developed as a low-cost, rapidly eliminated antifolate antimalarial, offering a

potential alternative to the widely used sulfadoxine-pyrimethamine (SP) in the face of emerging

resistance.[1] Its mechanism of action, like other antifolates, involves the inhibition of the folate

biosynthesis pathway in Plasmodium falciparum, which is crucial for DNA synthesis and

parasite replication.[2] Chlorproguanil is a pro-drug, metabolized to its active form,

chlorcycloguanil, which inhibits dihydrofolate reductase (DHFR). Dapsone acts on an earlier

enzyme in the same pathway, dihydropteroate synthase (DHPS).[2]

Comparative In Vitro Susceptibility
The in vitro efficacy of an antimalarial drug is a key indicator of its potential clinical

effectiveness. The following tables summarize the 50% inhibitory concentrations (IC50) of

Lapdap's components and other antimalarials against various P. falciparum strains with

different resistance profiles.

Table 1: In Vitro Activity of Antifolate Drugs Against P. falciparum Strains
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Drug Strain
DHFR
Mutations

DHPS
Mutations

IC50 (nM)
Reference(s
)

Chlorcyclogu

anil
K39 S108N -

~0.6 nM

(unbound)
[3]

ItG2F6 A16V, S108T - - [4]

W282
N51I, C59R,

S108N

Double

mutant
- [4]

V1/S I164L - - [4]

Dapsone K39 - -
~64.5 nM

(unbound)
[3]

Pyrimethamin

e
3D7 Wild Type Wild Type 0.5 - 12 [5]

K1 S108N - 300 - 4,000 [5]

W2
N51I, C59R,

S108N
- >7,000 [5]

Sulfadoxine 3D7 Wild Type Wild Type 10 - 100 [5]

K1 - A437G
1,000 -

10,000
[5]

W2 -
A437G,

K540E
>100,000 [5]

Note: Direct comparative IC50 values for the Lapdap combination against a full panel of

standard reference strains (e.g., 3D7, Dd2, W2, K1) are not readily available in published

literature, likely due to its withdrawal from the market.

Table 2: In Vitro Activity of Common Artemisinin-based Combination Therapy (ACT) Partner

Drugs
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Drug Strain
Key
Resistance
Markers

IC50 (nM) Reference(s)

Amodiaquine 3D7
Wild Type pfcrt &

pfmdr1
10 - 30 [5]

Dd2 Mutant pfmdr1 30 - 100 [5]

Lumefantrine 3D7
Wild Type

pfmdr1
1 - 10 [5]

Dd2 Mutant pfmdr1 10 - 50 [5]

Piperaquine 3D7 Wild Type pfcrt 10 - 50 [5]

Dd2 Mutant pfcrt 50 - 200 [5]

Mefloquine 3D7
Wild Type

pfmdr1
5 - 20 [5]

Dd2 Amplified pfmdr1 50 - 150 [5]

Molecular Basis of Resistance
Resistance to antifolate drugs is primarily associated with specific point mutations in the dhfr

and dhps genes of P. falciparum.

Lapdap vs. Sulfadoxine-Pyrimethamine (SP)
A key advantage of Lapdap was its demonstrated efficacy against SP-resistant parasites.

Clinical studies revealed that infections caused by parasites carrying a combination of three

mutations in the dhfr gene (N51I, C59R, and S108N) and two mutations in the dhps gene

(A437G and K540E), known as the "quintuple mutant," were strongly associated with SP

treatment failure. However, these quintuple mutant infections did not result in treatment failure

with chlorproguanil-dapsone.[6] This suggests that Lapdap maintained activity against parasite

strains that had developed high-level resistance to SP.

The presence of the I164L mutation in the dhfr gene, however, has been predicted to confer

resistance to chlorcycloguanil, potentially rendering Lapdap ineffective.[4]
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Caption: Resistance pathways for SP and Lapdap.

Resistance to ACT Partner Drugs
Resistance to the partner drugs in Artemisinin-based Combination Therapies (ACTs) is a major

concern for global malaria control. The mechanisms of resistance are distinct from those of

antifolates and are generally associated with mutations in genes such as pfcrt (P. falciparum

chloroquine resistance transporter) and pfmdr1 (P. falciparum multidrug resistance protein 1),

or gene amplification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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